molecular formula C14H17FN2O2S2 B2408462 N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-4-fluorobenzene-1-sulfonamide CAS No. 946304-01-4

N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-4-fluorobenzene-1-sulfonamide

Cat. No.: B2408462
CAS No.: 946304-01-4
M. Wt: 328.42
InChI Key: IHHCYWULLIBSRL-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-4-fluorobenzene-1-sulfonamide is a complex organic compound that features a combination of functional groups, including a dimethylamino group, a thiophene ring, a fluorobenzene ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-4-fluorobenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the thiophene derivative, followed by the introduction of the dimethylamino group and the fluorobenzene sulfonamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The process may include steps such as distillation, crystallization, and purification to obtain the final product in a pure form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-4-fluorobenzene-1-sulfonamide can undergo several types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution of the fluorine atom may result in various substituted benzene derivatives.

Scientific Research Applications

N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-4-fluorobenzene-1-sulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: It could be explored as a potential drug candidate due to its unique structural features.

    Industry: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-4-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The dimethylamino group and the sulfonamide moiety may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The thiophene ring and the fluorobenzene group may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-4-fluorobenzene-1-sulfonamide is unique due to its combination of functional groups, which provide a balance of electronic and steric properties. This uniqueness makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-4-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O2S2/c1-17(2)14(11-7-8-20-10-11)9-16-21(18,19)13-5-3-12(15)4-6-13/h3-8,10,14,16H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHCYWULLIBSRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNS(=O)(=O)C1=CC=C(C=C1)F)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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